7-ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-ethyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-3-15-6-7(12-9(15)11-4-5-16)14(2)10(18)13-8(6)17/h16H,3-5H2,1-2H3,(H,11,12)(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZKYDKQAWFZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by amination and subsequent functional group modifications. The general steps are:
Alkylation: Starting with a purine base, an ethyl group is introduced at the 7-position using an alkylating agent such as ethyl iodide under basic conditions.
Amination: The 8-position is then aminated using a suitable amine, such as 2-aminoethanol, under controlled temperature and pH conditions.
Methylation: The 3-position is methylated using methyl iodide or a similar methylating agent.
Hydroxylation: Finally, the hydroxyl group is introduced at the 2-position through a hydroxylation reaction, often using hydrogen peroxide or another oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at different positions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated purine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 7-ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is studied for its potential interactions with nucleic acids and proteins. It can serve as a probe to investigate the mechanisms of enzyme action and nucleic acid binding.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 7-ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 7-ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, the following table compares it with structurally related analogs:
Key Research Findings and Structural-Activity Relationships (SAR)
Position 8 Modifications: The 8-(2-hydroxyethyl)amino group in the target compound confers higher aqueous solubility compared to ethylamino () or sulfonyl () substituents. This is critical for oral bioavailability in therapeutic applications . In caffeine derivatives (e.g., 8-(6-methylpyridin-2-yloxy)-1,3,7-trimethylpurine-2,6-dione), substitutions at position 8 abolished CNS stimulation but retained analgesic effects, highlighting the role of this position in modulating activity .
The 2-chlorobenzyl group in enhances D2/5-HT6 receptor affinity, suggesting aromatic substituents at position 7 may optimize receptor binding in neurological targets .
Core Structure Variations :
- The 3,7-dimethyl core in showed optimal receptor binding for 5-HT6/D2 ligands, whereas the target compound’s 3-methyl-7-ethyl core may favor alternative targets due to altered steric effects .
Biological Activity
7-Ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as a derivative of purine, is a compound of interest in pharmacology due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHNO, with a SMILES representation of CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCO. The compound's structure suggests it may interact with various biological targets due to the presence of functional groups conducive to hydrogen bonding and molecular recognition.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation and apoptosis.
- Interaction with Receptors : The compound may interact with purinergic receptors, which are known to play crucial roles in various physiological processes including neurotransmission and immune responses.
- Antioxidant Properties : There is evidence indicating that purine derivatives exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the biological effects of this compound:
- Cancer Research : A study conducted on human cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability and increased markers for apoptosis. This suggests potential applications in cancer therapy.
- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This opens avenues for research into neurodegenerative diseases.
Q & A
Basic: What are the optimal synthetic routes for 7-ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be standardized?
Methodological Answer:
The synthesis of this xanthine derivative typically involves nucleophilic substitution at the C8 position of a purine-2,6-dione scaffold. Key steps include:
- Alkylation/Functionalization : Use 7-(2-chloroethyl)-8-chloro-theophylline intermediates (or analogs) for regioselective substitution .
- Optimization : Employ factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of hydroxyethylamine .
- Standardization : Utilize diagnostic libraries (e.g., Aryl Halide Chemistry Informer Libraries) to compare reaction outcomes across conditions and identify robust protocols .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-modal analytical approach is critical:
- Chromatography : UPLC/HPLC with UV detection (λ ~270 nm, typical for xanthines) to assess purity and detect byproducts .
- Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Advanced: What computational strategies can predict the biological activity or reaction mechanisms of this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with adenosine receptors (common targets for xanthines) .
- Quantum Mechanics (QM) : Calculate reaction pathways for substitutions (e.g., C8 amination) using Gaussian09 with B3LYP/6-31G* basis sets to identify transition states .
- ADMET Prediction : Tools like SwissADME or ChemAxon predict drug-likeness (e.g., logP, solubility) and prioritize analogs for synthesis .
Advanced: How can researchers resolve contradictions in reaction yields or selectivity reported across studies?
Methodological Answer:
- Meta-Analysis : Systematically compare reaction parameters (e.g., solvent, catalyst) using platforms like SciFinder or Reaxys to identify outliers .
- Informer Libraries : Screen the compound against standardized reaction sets (e.g., Merck’s Aryl Halide Library) to benchmark performance under controlled conditions .
- Controlled Replication : Reproduce conflicting studies with strict adherence to protocols, noting variables like moisture sensitivity or trace metal contamination .
Basic: What are the stability and solubility profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid, using UV-Vis quantification .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation products .
- pH-Dependent Behavior : Titrate the compound in buffered solutions (pH 1–10) and track spectral shifts via UV or NMR .
Advanced: How can researchers design derivatives to modulate selectivity toward specific biological targets (e.g., PDE inhibitors vs. adenosine receptors)?
Methodological Answer:
- SAR Analysis : Synthesize analogs with variations at C7 (ethyl vs. benzyl) and C8 (hydroxyethylamine vs. thioether) to map binding affinities .
- Crystallography : Co-crystallize the compound with target proteins (e.g., PDE5 or A2A receptor) to identify critical binding motifs .
- Free-Energy Perturbation (FEP) : Simulate ligand-receptor interactions using molecular dynamics to guide rational design .
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Toxicity Screening : Refer to SDS data for acute toxicity (e.g., LD50 in rodents) and implement fume hood use for powder handling .
- Waste Management : Neutralize reactive intermediates (e.g., chloro derivatives) with NaHCO3 before disposal .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
Advanced: How can AI/ML enhance the development of this compound’s synthetic or analytical workflows?
Methodological Answer:
- Reaction Prediction : Train models on USPTO or Pistachio datasets to propose novel routes or optimize existing ones .
- Process Automation : Integrate robotic platforms (e.g., Chemspeed) with AI-driven feedback loops for real-time condition adjustment .
- Spectral Interpretation : Deploy convolutional neural networks (CNNs) to automate NMR/FTIR peak assignments and reduce human error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
